molecular formula C12H15NO B8704396 (E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one

(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one

Cat. No.: B8704396
M. Wt: 189.25 g/mol
InChI Key: DBVYOBSHXGTDLT-UHFFFAOYSA-N
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Description

(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one is an organic compound that features a tert-butyl group, a pyridyl ring, and a propene-1-one moiety

Preparation Methods

The synthesis of (E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one can be achieved through several synthetic routes. One common method involves the condensation of 4-pyridinecarboxaldehyde with tert-butylacetone under basic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: 4-pyridinecarboxaldehyde is reacted with tert-butylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced derivatives.

    Substitution: The pyridyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may serve as a ligand in coordination chemistry and be used in the study of metal-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely and are subject to ongoing research.

Comparison with Similar Compounds

(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one can be compared with similar compounds such as:

    1-tert-Butyl-3-(2-pyridyl)-2-propene-1-one: Similar structure but with the pyridyl ring in a different position, leading to different reactivity and applications.

    1-tert-Butyl-3-(3-pyridyl)-2-propene-1-one:

    1-tert-Butyl-3-(4-pyridyl)-2-butanone: A related compound with a butanone moiety instead of propene-1-one, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one

InChI

InChI=1S/C12H15NO/c1-12(2,3)11(14)5-4-10-6-8-13-9-7-10/h4-9H,1-3H3

InChI Key

DBVYOBSHXGTDLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC=NC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3,3-dimethyl-2-butanone (2.5 ml, 20.0 mmol), 4-pyridinecarboxaldehyde (2.15 ml, 22.3 mmol), ethanol (7.6 ml), and 4.5% aqueous sodium hydroxide (4.6 ml) was kept at room temperature for 12 h. It was diluted with dichloromethane, washed with aqueous hydrochloric acid and water, dried and evaporated. Subsequent column chromatography (hexane-ethyl acetate=3:1) provided the title compound. MS (m/z): 190.4 (M+H)+; C12H15NO requir. 189.3.
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Synthesis routes and methods II

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